叔丁基3-碘-2-甲氧基苯甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl and methoxybenzoate derivatives can be complex and involves various chemical reactions. For instance, tert-butyl peroxybenzoate has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing a route to α-methyl derivatives . Additionally, the synthesis of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid has been reported, with some compounds showing promising antibacterial activity . The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has also been used to synthesize related compounds with high yields .

Molecular Structure Analysis

The molecular structure of tert-butyl and methoxybenzoate derivatives can be characterized using various spectroscopic methods and X-ray crystallography. For example, Schiff base compounds derived from tert-butyl and methoxybenzoate precursors have been characterized by FTIR, NMR, and X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and other structural features . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and methoxybenzoate derivatives can involve various reactions. Electromethoxylation reactions have been studied for compounds like 4-tert-butylcatechol, which undergoes methoxylation to form methoxyquinone derivatives . The reductive amination of tert-butyl and methoxybenzyl derivatives has also been reported, demonstrating the formation of N-heterocyclic amines . These reactions are indicative of the versatile reactivity of tert-butyl and methoxybenzoate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and methoxybenzoate derivatives can vary widely depending on their specific structure. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the oxidation of a tert-butyl substituted phenol, indicating the influence of tert-butyl groups on the oxidation behavior of the compound . The hydrogen-bonded structures of certain tert-butyl and methoxybenzyl derivatives have been studied, showing how minor changes in substituents can significantly affect the hydrogen-bonded arrangements in the solid state .

科学研究应用

合成和化学反应性

叔丁基3-碘-2-甲氧基苯甲酸酯已在各种化学合成和反应中得到探索。一项研究表明它在 PROTAC 分子的合成中作为中间体,采用钯催化的铃木反应 (Qi Zhang et al., 2022)。另一项研究调查了类似化合物的反应,揭示了亲核芳香取代和共轭加成机理的见解 (T. Hattori et al., 1995)。

药物研究

在药物研究中,与叔丁基3-碘-2-甲氧基苯甲酸酯在结构上相关的3-甲氧基苯甲酸和4-叔丁基苯甲酸的衍生物已被合成,并显示出有希望的抗菌活性,特别是对革兰氏阳性菌,如枯草芽孢杆菌属 (Łukasz Popiołek & Anna Biernasiuk, 2016)。

材料科学和催化

该化合物及其衍生物也与材料科学和催化有关。例如,对叔丁基过苯甲酸酯(一种相关化合物)的研究证明了它在藤原-森谷反应中的用途,该反应可用于有机合成 (Xinzhu Liu & K. K. Hii, 2011)。类似地,对叔丁基过氧化苯甲酸酯的研究探索了它在二羰基化合物的α-甲基化中的作用,提供了对自由基引发的化学转化的见解 (Songjin Guo et al., 2014)。

环境和安全方面

相关化合物的环境和安全方面也得到了研究。例如,叔丁基过氧化苯甲酸酯的热分解过程已得到检验,以评估工业环境中的火灾或爆炸等潜在危险 (J. Jiang et al., 2019)。

生物应用

在生物学领域,相关化合物已被评估其潜在的生物活性。具有结构相似性的席夫碱化合物显示出多种生物活性,包括抗菌、抗真菌和抗氧化特性 (M. Sirajuddin et al., 2013)。

属性

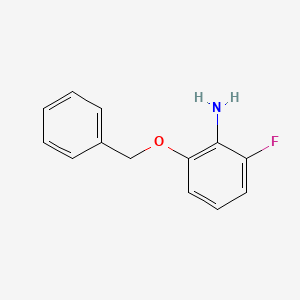

IUPAC Name |

tert-butyl 3-iodo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDDVAHFPZAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

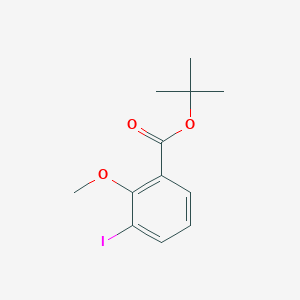

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)